molecular formula C11H16N2O2 B13216395 Methyl 2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

Methyl 2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B13216395
M. Wt: 208.26 g/mol
InChI Key: FRFCJDAGHMEZSY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method includes the reaction of 2-ethylpyridine with ethyl chloroformate in the presence of a base, followed by cyclization to form the imidazo[1,2-a]pyridine core . The reaction conditions often involve the use of solvents such as dichloromethane or toluene and catalysts like triethylamine or pyridine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and ethyl groups contribute to its reactivity and potential as a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

methyl 2-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C11H16N2O2/c1-3-8-10(11(14)15-2)13-7-5-4-6-9(13)12-8/h3-7H2,1-2H3

InChI Key

FRFCJDAGHMEZSY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N2CCCCC2=N1)C(=O)OC

Origin of Product

United States

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